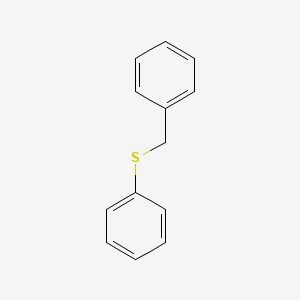

Benzyl phenyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMCJXXOBRCATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232172 | |

| Record name | Benzyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to white solid with the odor of "stench"; Inslouble in water; [MSDSonline] | |

| Record name | Benzyl phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

831-91-4 | |

| Record name | Benzyl phenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl phenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL PHENYL SULFIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl phenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL PHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJY63Q9D8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Phenyl Sulfide (CAS 831-91-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) phenyl sulfide (B99878) (CAS 831-91-4), an organosulfur compound, is a versatile molecule with significant applications in organic synthesis and emerging potential in the field of drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a particular focus on its promising antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams generated using Graphviz.

Chemical and Physical Properties

Benzyl phenyl sulfide, also known as ((benzyl)thio)benzene, is characterized by a sulfur atom bridging a benzyl and a phenyl group.[1] It typically appears as a white to light yellow crystalline powder or a colorless to pale yellow liquid with a distinct aromatic, and sometimes described as stenchy, odor.[2][3] This compound is largely non-polar, leading to its insolubility in water but good solubility in many organic solvents.[1]

Identification and Structure

| Property | Value |

| CAS Number | 831-91-4 |

| Molecular Formula | C₁₃H₁₂S |

| Molecular Weight | 200.30 g/mol [4] |

| IUPAC Name | benzylsulfanylbenzene[4] |

| Synonyms | ((Benzyl)thio)benzene, (Benzylsulfanyl)Benzene, Benzyl phenyl sulphide, Phenyl benzyl sulfide[1] |

| SMILES | C1=CC=C(C=C1)CSCC2=CC=CC=C2 |

| InChI | InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 |

Physical Properties

| Property | Value |

| Melting Point | 40-44 °C |

| Boiling Point | 197 °C at 27 mmHg |

| Appearance | White to light yellow powder or crystal |

| Odor | Aromatic, "stench"[3] |

| Water Solubility | Insoluble |

Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15-7.35 | m | 10H | Aromatic protons (phenyl and benzyl rings) |

| ~4.10 | s | 2H | Methylene protons (-CH₂-) |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

| Chemical Shift (δ) ppm | Assignment |

| ~137.9 | Quaternary carbon of the benzyl group |

| ~136.9 | Quaternary carbon of the phenyl group |

| ~129.5 | Aromatic CH |

| ~128.9 | Aromatic CH |

| ~128.6 | Aromatic CH |

| ~127.2 | Aromatic CH |

| ~126.8 | Aromatic CH |

| ~38.5 | Methylene carbon (-CH₂-) |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3030 | Medium | Aromatic C-H stretch |

| 2920-2850 | Medium | Aliphatic C-H stretch |

| 1580, 1480, 1440 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 740, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| ~690 | Medium | C-S stretch |

Note: IR peak assignments are approximate.

| m/z | Relative Intensity | Possible Fragment |

| 200 | [M]⁺ | Molecular ion |

| 91 | Base Peak | [C₇H₇]⁺ (tropylium ion) |

| 109 | [C₆H₅S]⁺ | |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below. The classical approach involves a nucleophilic substitution reaction, while a more modern, greener approach utilizes an ionic liquid catalyst.

This method is a standard procedure for the formation of thioethers.

Materials:

-

Thiophenol

-

Benzyl chloride

-

Sodium hydroxide (B78521) (or other suitable base)

-

Ethanol (B145695) (or other suitable solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium thiophenoxide salt. Stir until the base has completely dissolved.

-

To this solution, add a stoichiometric equivalent of benzyl chloride dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

This method utilizes a dual-functional ionic liquid as a catalyst, offering a more environmentally friendly route.[5]

Materials:

-

Thioanisole (methyl phenyl sulfide)

-

Benzyl alcohol

-

1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([SO₃HPrMIm][OTf]) (ionic liquid catalyst)

Procedure:

-

In a reaction vessel, combine thioanisole, benzyl alcohol, and the ionic liquid catalyst ([SO₃HPrMIm][OTf]).

-

Heat the mixture with stirring under an inert atmosphere. The optimal temperature and reaction time should be determined based on the specific literature procedure.[5]

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

Upon completion, the product can be separated from the ionic liquid by extraction with a suitable organic solvent.

-

The ionic liquid can often be recovered, dried, and reused.

-

The extracted product is then purified, typically by column chromatography.

Biological Activity and Potential Applications in Drug Development

Recent research has highlighted the potential of this compound and its derivatives as antimicrobial agents, particularly against MRSA.[3]

Antibacterial Activity against MRSA

Studies have shown that certain derivatives of this compound exhibit potent antibacterial activity against multiple strains of MRSA, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[3]

Mechanism of Action

The primary antibacterial mechanism of action for these compounds is reported to be the disruption of the bacterial cell membrane.[3] This mechanism is advantageous as it is less likely to induce resistance compared to drugs that target specific proteins or metabolic pathways.[2] The interaction is thought to be a direct physical disruption of the lipid bilayer, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[2][6]

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies on this compound derivatives have provided insights into the features that enhance antibacterial activity. For instance, the presence of specific substituents on the benzyl and phenyl rings can significantly impact the compound's efficacy. One study found that derivatives with a 4-nitrobenzyl group and a 4-chlorophenyl group showed the strongest and broadest inhibitory effects.[7] Further research in this area is crucial for the design of more potent and selective antibacterial agents based on the this compound scaffold.

Safety and Handling

This compound should be handled with care in a laboratory setting. It may cause skin and eye irritation.[8] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable compound with established utility in organic synthesis and significant potential for the development of new antibacterial agents. Its straightforward synthesis, coupled with the promising activity of its derivatives against challenging pathogens like MRSA, makes it an attractive scaffold for further investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on elucidating the finer details of its membrane-disrupting mechanism. This technical guide provides a solid foundation of data and protocols to support such research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. gosset.ai [gosset.ai]

- 3. Novel this compound derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H12S | CID 13255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Green Route to this compound from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effects on microbial growth using the derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) phenyl sulfide (B99878), with the CAS number 831-91-4, is an organic thioether that serves as a valuable intermediate and building block in various fields of chemical synthesis.[1][2] Its structure, featuring a sulfur atom bridging a benzyl and a phenyl group, imparts unique reactivity and physical characteristics that are of interest in medicinal chemistry, materials science, and organic synthesis.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl phenyl sulfide, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

Identity and Structure

| Property | Value | Source(s) |

| IUPAC Name | (Benzylsulfanyl)benzene | [3] |

| Synonyms | Phenyl benzyl sulfide, Benzylthiobenzene | [1] |

| CAS Number | 831-91-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂S | [3][4] |

| Molecular Weight | 200.30 g/mol | [3][4] |

| SMILES | c1ccc(cc1)CSc2ccccc2 | [5] |

| InChI Key | LKMCJXXOBRCATQ-UHFFFAOYSA-N | [5] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to white crystals or crystalline powder | [1][4] |

| Odor | Stench | [6][7] |

| Melting Point | 40-44 °C | [1][5][8] |

| Boiling Point | 197 °C at 27 mmHg | [1][8][9] |

| Density | 1.1155 g/cm³ (rough estimate) | [1] |

| Refractive Index | 1.6170 (estimate) | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1][6][10] |

| Solubility | Insoluble in water | [1][4][10] |

| Vapor Pressure | 0.000572 mmHg at 25°C | [1] |

Spectral Data

| Technique | Key Data and Observations | Source(s) |

| ¹H NMR | Spectra available, confirming the structure. | [3][11] |

| ¹³C NMR | Data available for structural confirmation. | [12] |

| Infrared (IR) | Spectra available, typically showing C-H and C-S stretching frequencies. | [3][11] |

| Mass Spectrometry (MS) | GC-MS data available, showing the molecular ion peak. | [3][11] |

Experimental Protocols

Detailed methodologies for determining the key physical and spectral properties of this compound are provided below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[1]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]

-

Place the capillary tube in the heating block of the melting point apparatus.[3]

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (around 30 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.[1]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).[3]

-

The recorded range is the melting point of the sample. For pure substances, this range is typically narrow (0.5-1 °C).[3]

Boiling Point Determination (Microscale Method)

Objective: To determine the boiling point of this compound at reduced pressure.

Apparatus:

-

Small-scale distillation apparatus or a side-arm test tube

-

Heating mantle or oil bath

-

Thermometer

-

Vacuum source and manometer

-

Boiling chips

Procedure:

-

Place approximately 2-3 mL of this compound into the distillation flask or side-arm test tube along with a few boiling chips.[13]

-

Set up the apparatus for distillation under reduced pressure.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[8]

-

Gradually apply vacuum to the system and record the pressure using the manometer.

-

Begin heating the sample gently.[13]

-

Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.[14]

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance (¹H NMR) spectrum of this compound for structural verification.

Apparatus:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tube

-

Pipette

-

Vial

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[15][16]

-

Transfer the solution to a clean, dry NMR tube using a pipette. Ensure no solid particles are present.[15][16]

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure. This typically involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field for homogeneity, and setting appropriate acquisition parameters (e.g., number of scans, pulse width).[17]

-

Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm).[16]

-

Integrate the peaks and analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure.[18]

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)

Objective: To obtain an infrared spectrum of this compound to identify functional groups.

Apparatus:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[19]

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[20]

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[20]

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and purity of this compound.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)

-

Microsyringe

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.[10]

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Set the injector and detector temperatures appropriately (e.g., 250 °C).

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet using a microsyringe.[7]

-

The sample is vaporized and carried through the GC column by an inert gas (e.g., helium), where it is separated from any impurities.[21]

-

The eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.[10][21]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

-

Analyze the resulting chromatogram for the retention time of the main peak and the corresponding mass spectrum to confirm the molecular ion and fragmentation pattern of this compound.

Chemical Reactivity and Synthesis

This compound exhibits reactivity characteristic of thioethers, including oxidation at the sulfur atom and susceptibility to nucleophilic and electrophilic attack under certain conditions.

Synthesis of this compound

A common method for the synthesis of this compound is analogous to the Williamson ether synthesis, involving the nucleophilic substitution of a benzyl halide with a thiophenoxide salt.[22][23]

Caption: Synthesis of this compound via Nucleophilic Substitution.

Oxidation of this compound

This compound can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone using appropriate oxidizing agents.[24] The choice of oxidant and reaction conditions determines the final product.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. quora.com [quora.com]

- 5. phillysim.org [phillysim.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. memphis.edu [memphis.edu]

- 11. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. chemconnections.org [chemconnections.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. How To [chem.rochester.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. books.rsc.org [books.rsc.org]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. agilent.com [agilent.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 24. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Benzyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) phenyl sulfide (B99878), an organosulfur compound with the chemical formula C₁₃H₁₂S, is a molecule of significant interest in organic synthesis and medicinal chemistry.[1][2][3][4] It serves as a versatile intermediate in the preparation of various bioactive molecules and functional materials.[5][6] Understanding its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental and computational data for benzyl phenyl sulfide.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central sulfur atom linking a benzyl group (-CH₂-C₆H₅) and a phenyl group (-C₆H₅). The overall geometry and conformational preferences are dictated by the interplay of bond lengths, bond angles, and dihedral angles, which have been determined through experimental techniques such as X-ray crystallography and computational modeling.

Data Presentation: Geometrical Parameters

The following table summarizes key geometrical parameters for this compound, providing a quantitative description of its molecular architecture.

| Parameter | Bond/Angle | Value | Method |

| Bond Lengths (Å) | C-S (phenyl) | Data not available | X-ray Crystallography |

| C-S (benzyl) | Data not available | X-ray Crystallography | |

| C-C (aromatic avg.) | Data not available | X-ray Crystallography | |

| Bond Angles (°) | C-S-C | Data not available | X-ray Crystallography |

| S-C-C (phenyl) | Data not available | X-ray Crystallography | |

| S-C-C (benzyl) | Data not available | X-ray Crystallography | |

| Dihedral Angles (°) | C-S-C-C | Data not available | X-ray Crystallography |

Note: Specific experimental values for bond lengths, bond angles, and dihedral angles from the primary crystallographic study were not available in the searched resources. The table structure is provided for when such data becomes accessible.

Bonding Characteristics

The bonding in this compound involves a combination of sigma (σ) and pi (π) interactions. The C-S bonds are covalent single bonds with a degree of polar character due to the difference in electronegativity between carbon and sulfur. The phenyl and benzyl groups feature delocalized π-electron systems characteristic of aromatic rings. The sulfur atom, with its lone pairs of electrons, can influence the electronic properties of the adjacent aromatic rings and participate in various chemical reactions.

Experimental Protocols

The synthesis and modification of this compound are crucial for its application in research and development. Below are detailed methodologies for its synthesis and a common subsequent reaction.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between a thiophenolate salt and a benzyl halide. This reaction, analogous to the Williamson ether synthesis, provides good yields of the desired thioether.

Materials:

-

Thiophenol (C₆H₅SH)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Benzyl chloride (C₆H₅CH₂Cl) or benzyl bromide

-

Ethanol (B145695) or other suitable solvent

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in ethanol.

-

Slowly add a stoichiometric equivalent of sodium hydroxide solution to the flask while stirring. This will generate the sodium thiophenolate salt in situ.

-

To the resulting solution, add a stoichiometric equivalent of benzyl chloride.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain the pure this compound.[3]

Selective Oxidation to Benzyl Phenyl Sulfoxide (B87167)

The selective oxidation of this compound to its corresponding sulfoxide is a synthetically important transformation, as sulfoxides are valuable intermediates in organic synthesis.

Materials:

-

This compound (C₁₃H₁₂S)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Glacial acetic acid

-

Methanol (B129727) or other suitable solvent

-

Sodium bicarbonate solution

-

Dichloromethane or other extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in a suitable solvent such as methanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[7]

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of 30% hydrogen peroxide to the stirred solution.[7]

-

Allow the reaction to proceed at room temperature, monitoring its progress by TLC until the starting sulfide is consumed.

-

Once the reaction is complete, carefully quench the excess peroxide by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product with dichloromethane.

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting benzyl phenyl sulfoxide can be purified by column chromatography or recrystallization.

Reaction Mechanisms and Pathways

Understanding the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new synthetic strategies.

Synthesis via Nucleophilic Substitution

The synthesis of this compound from thiophenol and benzyl chloride proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The thiophenolate anion, a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group in a single concerted step.

References

- 1. Elucidating the mechanism of the UiO-66-catalyzed sulfide oxidation: activity and selectivity enhancements through changes in the node coordination environment and solvent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. A Green Route to this compound from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CAS 831-91-4: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]

- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Benzyl Phenyl Sulfide

This guide provides a comprehensive overview of the spectroscopic data for Benzyl phenyl sulfide (B99878) (CAS No. 831-91-4), tailored for researchers, scientists, and professionals in drug development.[1] It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for Benzyl phenyl sulfide in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 | d, J = 7.4 Hz | 2H | Ar-H |

| 7.34-7.25 | m | 3H | Ar-H |

| 3.67 | s | 2H | -CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C |

| 131.7 | Ar-C |

| 129.7 | Ar-C |

| 128.0 | Ar-C |

| 126.9 | Ar-C |

| 123.2 | Ar-C |

| 60.3 | -CH₂- |

Solvent: CDCl₃

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3060-3030 | Medium | Aromatic C-H Stretch |

| 2920-2850 | Medium | Aliphatic C-H Stretch |

| 1580-1450 | Strong | Aromatic C=C Bending |

| 1495, 1453 | Strong | C-H Bending (Methylene) |

| 740, 690 | Strong | C-H Out-of-plane Bending |

| 690-585 | Medium | C-S Stretch |

Note: The IR data is a compilation of typical values for the functional groups present in this compound.[3]

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[4] It provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 200 | 100 | [M]⁺ (Molecular Ion) |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

| 109 | ~20 | [C₆H₅S]⁺ |

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways.[5] The molecular weight of this compound is 200.30 g/mol .[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[7][8] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[7]

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.[2] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and broadband proton decoupling are typically used.[10]

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal.

-

Sample Preparation (Thin Film Method) : Since this compound is a solid at room temperature (melting point 40-44 °C), the thin film method is suitable.[1][11]

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or acetone).[11]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]

-

-

Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer.

-

Background Spectrum : Record a background spectrum of the clean, empty salt plate.

-

Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.[3]

-

Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[13] The sample is vaporized in the ion source.

-

Ionization : Bombard the gaseous molecules with a high-energy beam of electrons (typically 70 eV) to cause ionization, primarily forming the molecular ion (M⁺).[5]

-

Mass Analysis : Accelerate the resulting ions and separate them according to their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[4]

-

Detection : Detect the ions, and plot the relative abundance of each ion against its m/z ratio to generate the mass spectrum.[5]

-

Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.[5]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | 831-91-4 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. This compound | C13H12S | CID 13255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. webassign.net [webassign.net]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Synthesis of Benzyl Phenyl Sulfide from Thiophenol and Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) phenyl sulfide (B99878) from thiophenol and benzyl chloride, a reaction of significant interest in organic synthesis and medicinal chemistry. Benzyl phenyl sulfide serves as a key structural motif in various biologically active compounds. This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction and Reaction Overview

The synthesis of this compound from thiophenol and benzyl chloride is a classic example of a nucleophilic substitution reaction, specifically a thioetherification. The reaction proceeds via the nucleophilic attack of the thiophenolate anion on the benzylic carbon of benzyl chloride, displacing the chloride ion. This transformation is analogous to the well-known Williamson ether synthesis.[1][2][3]

The general reaction scheme is as follows:

Ph-SH + Bn-Cl → Ph-S-Bn + HCl

Where Ph represents a phenyl group and Bn represents a benzyl group.

The efficiency of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, catalyst, and temperature. This guide will explore several effective methods for this synthesis.

Synthetic Methodologies and Data Presentation

Several methods have been developed for the synthesis of this compound, each with its own advantages in terms of yield, reaction time, and environmental impact. The following tables summarize the quantitative data for some of the most common and effective methods.

Table 1: Base-Catalyzed Synthesis in Organic Solvents

This method represents a conventional approach to the synthesis, often employing a common base to deprotonate the thiophenol.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| K₂CO₃ | Acetonitrile (B52724) | 80 | 3 | 92 | N/A |

| NaH | THF | Room Temp. | 2 | 95 | N/A |

| Et₃N | Dichloromethane | Room Temp. | 6 | 85 | N/A |

Note: Yields are isolated yields. N/A indicates that while these are common laboratory conditions, a specific literature reference with this exact combination was not found in the immediate search results.

Table 2: Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for reactions involving reagents in immiscible phases, offering high yields and often milder reaction conditions.[4]

| Catalyst | Organic Phase | Aqueous Phase | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| TBAB | Toluene | 50% NaOH | 75 | 1.5 | 98 | N/A |

| Aliquat 336 | Dichloromethane | 50% NaOH | Room Temp. | 4 | 96 | N/A |

TBAB: Tetrabutylammonium bromide. Note: Yields are isolated yields. N/A indicates that while these are common laboratory conditions for PTC, a specific literature reference with this exact combination was not found in the immediate search results.

Table 3: Solvent-Free and Clay-Catalyzed Synthesis

These methods offer greener alternatives by minimizing or eliminating the use of organic solvents.

| Method | Catalyst/Support | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Solvent-Free | None (neat) | 100 | 16 | 88 (with benzyl bromide) | [5] |

| Clay-Catalyzed | Modified Montmorillonite Clay | Water Bath | 4 | 95 | [1] |

Note: The solvent-free example uses benzyl bromide, which is analogous to benzyl chloride. Yields are isolated yields.

Experimental Protocols

The following are detailed experimental protocols for selected synthetic methods.

Protocol 1: Base-Catalyzed Synthesis in Acetonitrile

This protocol describes a standard and reliable method for the synthesis of this compound.

Materials:

-

Thiophenol (1.0 eq)

-

Benzyl chloride (1.05 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Acetonitrile (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol, benzyl chloride, and potassium carbonate.

-

Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to thiophenol).

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 3 hours), cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Protocol 2: Phase Transfer Catalysis (PTC) Synthesis

This protocol utilizes a phase transfer catalyst for an efficient reaction between two immiscible phases.

Materials:

-

Thiophenol (1.0 eq)

-

Benzyl chloride (1.0 eq)

-

Tetrabutylammonium bromide (TBAB, 0.05 eq)

-

Toluene (organic phase)

-

50% aqueous sodium hydroxide (B78521) (NaOH) solution (aqueous phase)

-

Round-bottom flask

-

Vigorous mechanical or magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a stirrer, combine thiophenol, benzyl chloride, and TBAB in toluene.

-

Add the 50% aqueous NaOH solution.

-

Stir the biphasic mixture vigorously at 75 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete (typically 1.5 hours), cool the mixture to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation under reduced pressure.

Experimental Workflow and Diagrams

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

The synthesis of this compound can be understood as a direct application of the principles of nucleophilic substitution. The reaction mechanism is analogous to the Sₙ2 pathway.

Caption: Generalized reaction mechanism for this compound synthesis.

Conclusion

This guide has provided a detailed overview of the synthesis of this compound from thiophenol and benzyl chloride. By summarizing quantitative data and providing detailed experimental protocols, this document serves as a valuable resource for researchers in organic synthesis and drug development. The choice of synthetic method will depend on factors such as desired yield, reaction time, available equipment, and environmental considerations. The provided workflows and mechanistic diagrams offer a clear visual representation of the key steps and chemical transformations involved.

References

Green Synthesis of Benzyl Phenyl Sulfide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzyl (B1604629) phenyl sulfide (B99878) and its derivatives, crucial intermediates in organic synthesis and drug discovery, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation. This technical guide explores emerging green chemistry approaches that offer safer, more efficient, and environmentally benign alternatives. We will delve into detailed experimental protocols for key methodologies, present comparative data in a structured format, and visualize the underlying processes to provide a comprehensive resource for laboratory and industrial applications.

Ionic Liquid-Catalyzed Synthesis: A Metal-Free and Solvent-Free Approach

A promising green route involves the use of a dual-functional ionic liquid, 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([SO3HPrMIm][OTf]), to catalyze the reaction between thioanisoles and benzyl alcohols. This method obviates the need for metal catalysts and organic solvents, offering high yields and catalyst recyclability.[1]

The reaction proceeds under mild conditions, and the ionic liquid can be reused multiple times without a significant loss in activity, making it an economically and environmentally attractive option.[1] A gram-scale synthesis has been successfully demonstrated, highlighting its potential for larger-scale applications.[1]

Comparative Performance of Catalysts

| Entry | Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |

| 1 | None | <1 | - | <1 |

| 2 | H2SO4 | 13 | 77 | 10 |

| 3 | HOTf | >99 | 23 | 23 |

| 4 | [EMIm][OTf] | <1 | - | <1 |

| 5 | [SO3HPrMIm][OTf] | >99 | 89 | 89 |

Reaction conditions: Benzyl alcohol (0.5 mmol), thioanisole (B89551) (1 mL), catalyst (1.0 mmol), 120°C, 6 h.[1]

Catalyst Reusability

| Cycle | Yield (%) |

| 1 | 86 |

| 2 | 85 |

| 3 | 86 |

| 4 | 84 |

After each cycle, the ionic liquid was dried in a vacuum oven at 60°C for 12 h before reuse.[1]

Experimental Protocol: Synthesis of Benzyl Phenyl Sulfide using [SO3HPrMIm][OTf]

-

Combine benzyl alcohol (0.5 mmol), thioanisole (1 mL), and [SO3HPrMIm][OTf] (1.0 mmol) in a reaction vessel.

-

Heat the mixture at 120°C for 6 hours with stirring.

-

Upon completion, allow the mixture to cool to room temperature.

-

The product, this compound, will spontaneously separate from the ionic liquid.

-

Isolate the product layer.

-

The remaining ionic liquid can be dried under vacuum at 60°C for 12 hours for reuse.

Proposed Reaction Mechanism

The synergistic action of the cation and anion of the ionic liquid is believed to activate the reactants. The sulfonic acid group on the cation and the triflate anion form hydrogen bonds with the thioanisole and benzyl alcohol, facilitating the dehydration of benzyl alcohol and the subsequent metathesis reaction to form the this compound.[1]

Caption: Proposed mechanism of ionic liquid-catalyzed synthesis.

Solvent- and Catalyst-Free Synthesis: A Thermal Approach

An even more streamlined green synthesis of this compound can be achieved by heating a mixture of thiophenol and benzyl chloride without any solvent or catalyst.[2] This method represents a significant simplification of the synthetic process, minimizing waste and reducing purification steps.

The reaction proceeds to high yield at a moderate temperature, offering a clean and efficient route to the desired product.[2] This approach is particularly advantageous for its simplicity and adherence to the core principles of green chemistry.

Reaction Parameters and Yield

| Reactants | Temperature (°C) | Time | Yield (%) | Melting Point (°C) |

| Thiophenol, Benzyl Chloride | 100 | 20 min | 96 | 41-42.5 |

Experimental Protocol: Solvent- and Catalyst-Free Synthesis

-

In a reaction vessel, combine thiophenol (1 mmol) and benzyl chloride (1 mmol).

-

Heat the mixture at 100°C for 20 minutes with stirring.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by preparative thin-layer chromatography to yield pure this compound as colorless crystals.[2]

Workflow Diagram

Caption: Workflow for the solvent- and catalyst-free synthesis.

Other Noteworthy Green Approaches

Several other methodologies align with the principles of green chemistry for the synthesis of thioethers, including this compound derivatives.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in solvent-free conditions, as demonstrated in the synthesis of allylic thioethers.[3] This energy-efficient method has the potential for broader application in sulfide synthesis.

-

Copper-Catalyzed Synthesis from Dithiocarbamates: An alternative approach utilizes environmentally friendly phenyldithiocarbamates and benzyl halides with a copper salt as a catalyst.[4] This method is notable for being ligand- and additive-free, using readily available starting materials and an inexpensive catalyst.[4]

-

Sodium Thiosulfate (B1220275) Catalysis: A simple and efficient method for synthesizing thioethers from aldehydes or carboxylic acids has been developed using sodium thiosulfate as an inexpensive and effective catalyst under metal-free conditions.[5]

-

Use of Thiol Surrogates: To circumvent the use of volatile and malodorous thiols, odorless and stable xanthates can be employed as thiol surrogates, enhancing laboratory safety and environmental friendliness.[6]

These varied approaches provide a rich toolbox for researchers and drug development professionals to select the most appropriate, efficient, and sustainable method for the synthesis of this compound derivatives, aligning with the growing demand for greener chemical processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Benzyl Phenyl Sulfide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanism for the synthesis of benzyl (B1604629) phenyl sulfide (B99878), a key intermediate in various organic syntheses.[1][2] It details the prevalent nucleophilic substitution pathway, explores alternative synthetic routes, presents quantitative data on reaction yields, and offers a detailed experimental protocol.

Core Reaction Mechanism: SN2 Pathway

The most fundamental and widely employed method for synthesizing benzyl phenyl sulfide is an adaptation of the Williamson ether synthesis, applied to thioethers.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]

In this mechanism, a sulfur-based nucleophile, typically the thiophenoxide anion, attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide). The thiophenoxide anion is generated in situ by deprotonating thiophenol with a suitable base. The reaction is a concerted process where the carbon-sulfur bond forms simultaneously as the carbon-halogen bond breaks.[4] This backside attack leads to an inversion of stereochemistry if the benzylic carbon is a stereocenter.

The key steps are:

-

Deprotonation: A base removes the acidic proton from thiophenol (PhSH) to form the highly nucleophilic thiophenoxide anion (PhS⁻).

-

Nucleophilic Attack: The thiophenoxide anion attacks the benzylic carbon of the benzyl halide.

-

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of this compound.

Caption: SN2 mechanism for this compound formation.

Alternative Synthetic Routes

While the SN2 reaction is standard, several other methods have been developed, often focusing on improving efficiency, safety, and environmental friendliness ("green chemistry").

-

Phase-Transfer Catalysis (PTC): This technique is highly effective when the nucleophile (like a salt of thiophenol) is in an aqueous or solid phase and the benzyl halide is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336) or a phosphonium (B103445) salt, facilitates the transfer of the nucleophile into the organic phase to react.[6][7][8] This method enhances reaction rates and avoids the need for harsh, anhydrous solvents.[3][8]

-

Copper-Catalyzed C-S Coupling: An odorless and efficient protocol involves the use of environmentally friendly aryl dithiocarbamates and benzyl halides.[9] This reaction is enabled by a copper(I) chloride (CuCl) catalyst and a cesium carbonate (Cs₂CO₃) base.[9]

-

Ionic Liquid-Mediated Synthesis: A green chemistry approach utilizes a dual-functional ionic liquid to catalyze the reaction between thioanisole (B89551) and benzyl alcohol.[10][11] This method avoids the use of halide precursors and harmful byproducts.[10][11] The ionic liquid activates both reactants through hydrogen bonding, facilitating the reaction under mild conditions.[10][11]

Quantitative Data Summary

The yield of this compound is highly dependent on the specific reactants, catalysts, and conditions used. The following table summarizes yields reported under various synthetic protocols.

| Nucleophile/Sulfur Source | Electrophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | Benzyl Bromide | None | None | 100 | 16 | 81 | [12] |

| Thiophenol | Benzyl Chloride | None | None | 100 | 19 | 81 | [12] |

| Thioanisole | Benzyl Alcohol | [SO₃HPrMIm][OTf] | None | 120 | 6 | 82 | [10] |

| Aryl Dithiocarbamates | Benzyl Halides | CuCl / Cs₂CO₃ | Toluene | 110 | 12 | 70-95 | [9] |

| Thiophenol | Benzyl Chloride | DBU / I₂O₅ | CH₃CN | RT | 10 | 98* | [13] |

Note: This yield is for the corresponding sulfoxide (B87167), formed in a one-pot reaction.

Detailed Experimental Protocol

This protocol describes a solvent- and catalyst-free synthesis of this compound, adapted from a reported procedure.[12]

Materials:

-

Thiophenol (1.1 mmol, 121 mg, 0.11 mL)

-

Benzyl bromide (1.0 mmol, 171 mg, 0.12 mL)

-

Silica (B1680970) gel for preparative Thin-Layer Chromatography (TLC)

-

TLC eluent (e.g., hexane/ethyl acetate (B1210297) mixture)

Equipment:

-

Glass test tube or small reaction vial

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

TLC plates and developing chamber

-

Rotary evaporator

Procedure:

-

Reactant Combination: In a clean, dry test tube, combine thiophenol (1.1 mmol) and benzyl bromide (1.0 mmol).

-

Reaction: Place the test tube in a heating block or oil bath pre-heated to 100 °C. Stir the mixture magnetically.

-

Monitoring: Monitor the reaction progress by TLC. To do this, periodically take a small aliquot of the reaction mixture, dissolve it in a suitable solvent like dichloromethane, and spot it on a TLC plate against the starting materials.

-

Reaction Completion: Continue heating and stirring for approximately 16 hours, or until TLC analysis indicates the consumption of the limiting reactant (benzyl bromide).[12]

-

Cooling and Purification: Once the reaction is complete, remove the test tube from the heat source and allow it to cool to room temperature. The crude product can be directly purified.

-

Isolation: Purify the crude mixture using preparative TLC with an appropriate eluent system (e.g., a low-polarity mixture like 95:5 hexane:ethyl acetate) to isolate the pure this compound.

-

Characterization: Scrape the corresponding silica band, elute the product with a more polar solvent (e.g., ethyl acetate), and remove the solvent under reduced pressure using a rotary evaporator to obtain the pure product. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR).

References

- 1. CAS 831-91-4: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. iajpr.com [iajpr.com]

- 9. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. A Green Route to this compound from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN109485587B - Method for preparing sulfoxide compound by one-step reaction of benzyl chloride compound and thiophenol under metal-free condition - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Benzyl Phenyl Sulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzyl (B1604629) phenyl sulfide (B99878). Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for solubility prediction, a detailed experimental protocol for accurate solubility determination, and a logical workflow to guide solvent selection for research and development applications.

Introduction to Benzyl Phenyl Sulfide

This compound (CAS 831-91-4), with the chemical formula C₁₃H₁₂S, is an organosulfur compound featuring a benzyl group and a phenyl group linked by a sulfur atom.[1] It typically appears as a white to light yellow crystalline powder.[1][2] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, as a dyestuff intermediate, and in the development of fragrance and flavor compounds.[3]

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent.[4] this compound is a relatively non-polar molecule due to the presence of two aromatic rings.[1][5] Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents like water.

Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | Similar non-polar nature allows for effective van der Waals interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | The moderate polarity of these solvents can interact with the polarizable aromatic rings of this compound. |

| Polar Protic | Ethanol, Methanol | Moderate | The hydrocarbon portion of the alcohols can interact with the solute, but the hydrogen-bonding network of the solvent may be disrupted, limiting high solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Insoluble | The high polarity and strong hydrogen bonding of water make it a poor solvent for the non-polar this compound.[1][2][3] While DMSO is a strong universal solvent, the solubility might be limited compared to less polar organic solvents. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[6][7][8]

Experimental Protocol: Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of this compound in a chosen organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Screw-capped glass vials

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Evaporating dish (for gravimetric analysis)

-

UV-Vis spectrophotometer and quartz cuvettes (for spectroscopic analysis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a screw-capped glass vial. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, dry container. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear filtrate to the evaporating dish and reweigh to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the residue in a vacuum oven at a temperature below the melting point of this compound (40-44 °C) until a constant weight is achieved.

-

The final weight of the dish with the dried solute minus the initial weight of the empty dish gives the mass of the dissolved this compound.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

-

UV-Vis Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

- 1. CAS 831-91-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 831-91-4 [m.chemicalbook.com]

- 3. This compound | 831-91-4 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of benzyl (B1604629) phenyl sulfide (B99878) is presented in Table 1.

Table 1: Physicochemical Properties of Benzyl Phenyl Sulfide

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂S | [2] |

| Molecular Weight | 200.30 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 40-44 °C | [3] |

| Boiling Point | 197 °C at 27 mm Hg | [3] |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Insoluble in water | [3] |

Thermal Decomposition Mechanism

The thermal decomposition of this compound is understood to proceed primarily through a free-radical mechanism. The initiation step involves the homolytic cleavage of the carbon-sulfur (C-S) bond, which is the weakest bond in the molecule. This cleavage results in the formation of a benzyl radical and a phenylthiyl radical.

Proposed Free-Radical Decomposition Pathway:

Caption: Proposed free-radical decomposition pathway of this compound.

Subsequent propagation and termination steps involve hydrogen abstraction from other molecules, radical recombination, and dimerization to yield a variety of stable end products.

Major Decomposition Products

The neat pyrolysis of this compound (pyrolysis in the absence of a solvent) has been reported to yield four major products. While specific quantitative yields under various conditions are not extensively documented, the primary products are consistent with the proposed free-radical mechanism.

Table 2: Major Decomposition Products from Neat Pyrolysis of this compound

| Product | Chemical Formula | Formation Pathway |

| Toluene | C₇H₈ | Hydrogen abstraction by the benzyl radical. |

| Thiophenol | C₆H₆S | Hydrogen abstraction by the phenylthiyl radical. |

| Diphenyl Disulfide | C₁₂H₁₀S₂ | Dimerization of two phenylthiyl radicals. |

| Diphenyl Sulfide | C₁₂H₁₀S | Recombination of a phenyl radical (from thiophenol decomposition) and a phenylthiyl radical, or other secondary reactions. |

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). These protocols are based on established methods for the analysis of organic sulfur compounds and polymers like poly(phenylene sulfide).[4][5]

Workflow for Thermal Analysis:

Caption: General experimental workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C) to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% and 50% mass loss occurs (T₅% and T₅₀%).

-

Quantify the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.

Instrumentation: A differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.

-

Identify and integrate the endothermic peak corresponding to melting to determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).

-

Identify and integrate any exothermic peaks associated with decomposition to determine the decomposition temperature range and the enthalpy of decomposition (ΔHd).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual volatile and semi-volatile products formed during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

Experimental Parameters:

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Perform experiments at multiple temperatures (e.g., 300 °C, 500 °C, and 700 °C) to observe the evolution of different products with increasing thermal energy.

-

Pyrolysis Time: 10-20 seconds.

-

Interface Temperature: Maintain at a high temperature (e.g., 300 °C) to prevent condensation of the pyrolyzates.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Injector Temperature: 280 °C.

-

-

Mass Spectrometry (MS) Conditions:

-